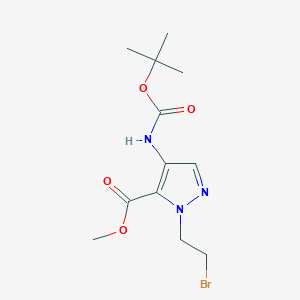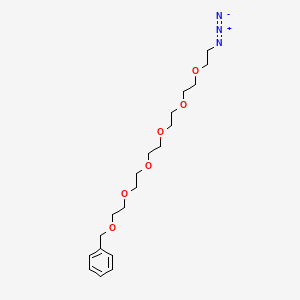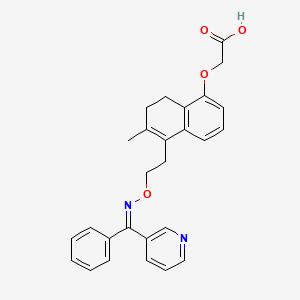
Pyridine, 3,6-dibromo-2-(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3,6-dibromo-2-(bromomethyl)-: is a halogenated heterocyclic compound with the molecular formula C6H4Br3N It is characterized by the presence of three bromine atoms attached to a pyridine ring, with one of the bromine atoms being part of a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,6-dibromo-2-(bromomethyl)- typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(bromomethyl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of Pyridine, 3,6-dibromo-2-(bromomethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 3,6-dibromo-2-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Chemistry: Pyridine, 3,6-dibromo-2-(bromomethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems.
Industry: In the industrial sector, Pyridine, 3,6-dibromo-2-(bromomethyl)- is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of Pyridine, 3,6-dibromo-2-(bromomethyl)- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes, receptors, and other biological molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
- Pyridine, 2,4,6-tris(bromomethyl)-
- Pyridine, 3,6-dibromo-2-(dibromomethyl)-
- 3,6-Dibromo-2-methylpyridine
Comparison: Pyridine, 3,6-dibromo-2-(bromomethyl)- is unique due to the presence of a bromomethyl group at the 2-position, which provides distinct reactivity compared to other similar compounds. For instance, Pyridine, 2,4,6-tris(bromomethyl)- has three bromomethyl groups, making it more reactive in substitution reactions. Pyridine, 3,6-dibromo-2-(dibromomethyl)- has an additional bromine atom on the methyl group, which can influence its chemical behavior and applications .
Propriétés
Formule moléculaire |
C6H4Br3N |
|---|---|
Poids moléculaire |
329.81 g/mol |
Nom IUPAC |
3,6-dibromo-2-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 |
Clé InChI |
DFCZRLQMEMTBKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Br)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)
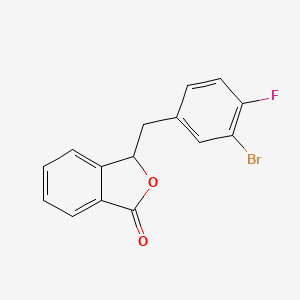
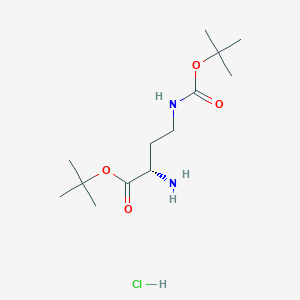
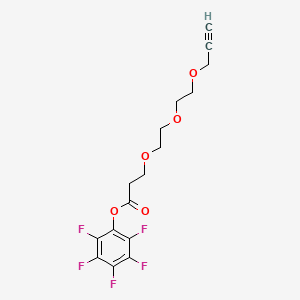
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11827813.png)

![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)

